N-(1-cyclohexyl-1H-benzimidazol-5-yl)-2-[(4-fluorobenzyl)sulfanyl]benzamide
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Overview
Description
N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}BENZAMIDE is a complex organic compound that features a benzodiazole ring, a cyclohexyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}BENZAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole ring This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.
Chemical Reactions Analysis
Types of Reactions
N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The benzodiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}BENZAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving benzodiazole derivatives.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}BENZAMIDE involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, modulating their activity. The cyclohexyl and fluorophenyl groups can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)BUTANE-1-SULFONAMIDE: This compound shares the benzodiazole and cyclohexyl groups but has a different substituent at the benzamide position.
(1-CYCLOHEXYL-1,3-BENZODIAZOL-5-YL)BORONIC ACID: This compound features a boronic acid group instead of the fluorophenyl group.
Uniqueness
N-(1-CYCLOHEXYL-1H-1,3-BENZODIAZOL-5-YL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}BENZAMIDE is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C27H26FN3OS |
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Molecular Weight |
459.6 g/mol |
IUPAC Name |
N-(1-cyclohexylbenzimidazol-5-yl)-2-[(4-fluorophenyl)methylsulfanyl]benzamide |
InChI |
InChI=1S/C27H26FN3OS/c28-20-12-10-19(11-13-20)17-33-26-9-5-4-8-23(26)27(32)30-21-14-15-25-24(16-21)29-18-31(25)22-6-2-1-3-7-22/h4-5,8-16,18,22H,1-3,6-7,17H2,(H,30,32) |
InChI Key |
BGCHHIOHYKLQLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2C=CC(=C3)NC(=O)C4=CC=CC=C4SCC5=CC=C(C=C5)F |
Origin of Product |
United States |
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